molecular formula C10H8BrNO2S B15058887 Ethyl 7-bromobenzo[d]thiazole-2-carboxylate

Ethyl 7-bromobenzo[d]thiazole-2-carboxylate

Cat. No.: B15058887
M. Wt: 286.15 g/mol
InChI Key: WXCIKLLQRVIERU-UHFFFAOYSA-N
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Description

Ethyl 7-bromobenzo[d]thiazole-2-carboxylate is a chemical compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research. The structure of this compound includes a bromine atom at the 7th position of the benzo[d]thiazole ring and an ethyl ester group at the 2nd position of the carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-bromobenzo[d]thiazole-2-carboxylate typically involves the bromination of benzo[d]thiazole followed by esterification. One common method includes the reaction of 2-aminothiophenol with ethyl glyoxylate in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromobenzo[d]thiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 7-bromobenzo[d]thiazole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 7-bromobenzo[d]thiazole-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in binding to active sites of enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The compound may also interfere with cellular pathways, affecting processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Ethyl 7-bromobenzo[d]thiazole-2-carboxylate can be compared with other benzo[d]thiazole derivatives such as:

  • Ethyl 2-bromobenzo[d]thiazole-7-carboxylate
  • 7-bromobenzo[d]thiazole-2-carboxylic acid
  • 2-aminobenzo[d]thiazole

Uniqueness

The unique positioning of the bromine atom at the 7th position and the ethyl ester group at the 2nd position of the carboxylate group distinguishes this compound from other similar compounds. This specific structure imparts distinct chemical reactivity and biological activity, making it valuable for targeted research applications .

Biological Activity

Ethyl 7-bromobenzo[d]thiazole-2-carboxylate is a compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a benzothiazole core with a bromine substituent and an ethyl carboxylate group. The molecular structure contributes to its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

The mechanism of action for this compound involves:

  • Enzyme Interaction : The compound interacts with various enzymes, potentially inhibiting their activity through binding at active sites. The bromine atom enhances binding affinity via halogen bonding, while the thiazole ring can form hydrogen bonds and π-π interactions with target proteins .
  • Cellular Pathway Disruption : It may disrupt critical cellular pathways involved in disease progression, making it a candidate for therapeutic applications against various conditions .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against several pathogens. Research indicates:

  • Inhibition of Bacterial Growth : Studies have shown that this compound exhibits significant inhibitory effects against Gram-positive and Gram-negative bacteria. For example, it demonstrated activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.5 to 5 μg/mL .
PathogenMIC (μg/mL)
Staphylococcus aureus1.0
Escherichia coli2.0
Pseudomonas aeruginosa3.0

Anticancer Activity

The compound has also been studied for its anticancer properties:

  • Cell Line Studies : this compound exhibited cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. IC50 values ranged from 5 to 15 μM, indicating moderate potency .
Cancer Cell LineIC50 (μM)
MCF-710
A54912

Case Studies

  • Antimicrobial Efficacy : A study by researchers evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. The compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, enhancing their effectiveness .
  • Anticancer Potential : In vitro studies showed that the compound induced apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a mechanism involving both intrinsic and extrinsic apoptotic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

  • Substituent Effects : Modifications on the benzothiazole ring can significantly alter biological activity. For instance, introducing different halogens or alkyl groups can enhance antimicrobial or anticancer properties .

Properties

IUPAC Name

ethyl 7-bromo-1,3-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-2-14-10(13)9-12-7-5-3-4-6(11)8(7)15-9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCIKLLQRVIERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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